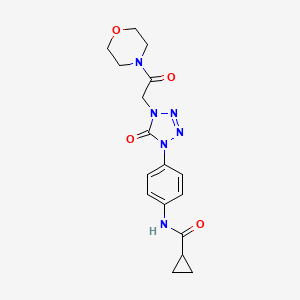

![molecular formula C7H9ClO2 B2919022 2-Chlorospiro[2.3]hexane-2-carboxylic acid CAS No. 30152-56-8](/img/structure/B2919022.png)

2-Chlorospiro[2.3]hexane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

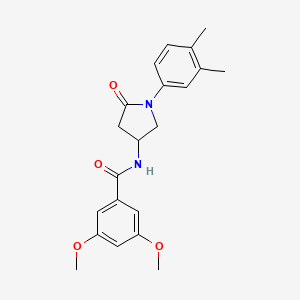

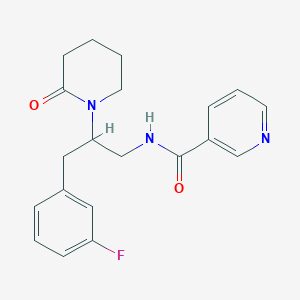

“2-Chlorospiro[2.3]hexane-2-carboxylic acid” is a compound that incorporates a carboxyl functional group . The carboxyl group consists of a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the compound a basic trigonal shape .

Molecular Structure Analysis

The molecular structure of “2-Chlorospiro[2.3]hexane-2-carboxylic acid” is likely to be similar to that of “1-chlorospiro[2.3]hexane-1-carboxylic acid”, which has a molecular weight of 160.6 . The structure includes a carboxyl group, which consists of a carbonyl group attached to an OH .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass . They are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The addition of carboxylic acid bromides to 2-oxaspiro-[3,2]-hexane leads to the formation of esters of 1-bromomethylcyclopropylcarbinol, showcasing the reactivity and potential for synthesis of related compounds. Additionally, the preparation of 1-chloromethylcyclopropylcarbinol through the addition of HCl to 2-oxaspiro-[3,2]-hexane exemplifies the structural versatility and reactivity of spiro compounds, potentially including 2-Chlorospiro[2.3]hexane-2-carboxylic acid (A. D’yachenko & M. Y. Lukina, 1968).

Ring-Opening Reactions

1,5-Dioxaspiro[3.2]hexanes, closely related to 2-Chlorospiro[2.3]hexane-2-carboxylic acid, undergo ring-opening reactions with various nucleophiles, leading to alpha-substituted-beta'-hydroxy ketones or 2,2-disubstituted oxetanes depending on the nucleophile used. This demonstrates the potential of 2-Chlorospiro[2.3]hexane-2-carboxylic acid in synthetic chemistry for generating structurally diverse compounds (R. Taboada et al., 2003).

Chromophoric Compounds Synthesis

Research on hexeneuronic acids (HexA), which bear some structural resemblance to 2-Chlorospiro[2.3]hexane-2-carboxylic acid, has led to the identification of HexA-derived chromophoric compounds. These findings highlight the potential for 2-Chlorospiro[2.3]hexane-2-carboxylic acid to participate in the formation of chromophoric or fluorescent compounds, useful in various analytical and bioimaging applications (T. Rosenau et al., 2017).

Coordination Polymers and Sensing Applications

Compounds like hexakis(phenylthio)benzene, which feature carboxylic acid groups, have been utilized as phosphorescent sensors for metal ions in water, indicating the potential of 2-Chlorospiro[2.3]hexane-2-carboxylic acid in the development of new sensing materials for environmental or analytical chemistry (M. Villa et al., 2019).

Propiedades

IUPAC Name |

2-chlorospiro[2.3]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNOTVGMTLCPBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC2(C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chlorospiro[2.3]hexane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)